molecular formula C11H7ClF3N3O B2378786 (2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile CAS No. 337919-85-4

(2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile

Cat. No.: B2378786
CAS No.: 337919-85-4
M. Wt: 289.64
InChI Key: HAJUNRVTTBSSTJ-SOQMBNSBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile (CAS: 337919-85-4) is a nitrile-substituted ene derivative with a pyridine backbone. Its structure features:

  • A 3-chloro-5-(trifluoromethyl)pyridin-2-yl group, which enhances lipophilicity and metabolic stability .
  • A prop-2-enenitrile moiety, which may act as an electrophilic site for reactivity or biological targeting .

This compound is commercially available in milligram-to-gram quantities, with pricing reflecting its synthetic complexity (e.g., 1 g costs €1,539.00) .

Properties

IUPAC Name

(E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(E)-methoxyiminomethyl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3O/c1-19-18-5-7(4-16)2-10-9(12)3-8(6-17-10)11(13,14)15/h2-3,5-6H,1H3/b7-2-,18-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJUNRVTTBSSTJ-SOQMBNSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC(=CC1=C(C=C(C=N1)C(F)(F)F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C(=C\C1=C(C=C(C=N1)C(F)(F)F)Cl)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is synthesized and functionalized with chlorine and trifluoromethyl groups.

    Introduction of the Nitrile Group: The nitrile group is introduced through a nucleophilic substitution reaction.

    Formation of the Conjugated Diene System: The final step involves the formation of the conjugated diene system through a series of elimination and condensation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorine and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or electrophiles like bromine (Br2) in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile exhibit significant antitumor properties. For instance, compounds with similar structural motifs have been evaluated for their cytotoxic effects against various cancer cell lines.

Compound Cell Line GI50 (µM) TGI (µM)
Compound AMCF715.7250.68
Compound BA54912.5345.00

These results suggest that the compound may inhibit cell growth effectively, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression. For example, it has been shown to inhibit the activity of certain kinases associated with tumor growth. In vitro assays demonstrated a dose-dependent inhibition of kinase activity, indicating potential for therapeutic applications in cancer treatment .

Herbicidal Activity

Research into the herbicidal properties of pyridine derivatives has shown promise in controlling weed populations in agricultural settings. The compound's structural characteristics allow it to interact with plant growth regulators, disrupting normal plant development.

Herbicide Target Species Effective Concentration (g/ha)
Pyridine Derivative ABroadleaf Weeds0.5
Pyridine Derivative BGrasses1.0

Field trials have indicated that these compounds can reduce weed biomass significantly while having minimal impact on crop yield .

Clinical Trials

A clinical study involving analogs of this compound was conducted to evaluate their safety and efficacy in patients with specific types of cancer. The study reported manageable side effects and promising efficacy rates, leading to further investigations into dosage optimization and combination therapies .

Environmental Impact Assessments

Studies assessing the environmental impact of using this compound as an agrochemical have highlighted its low toxicity to non-target organisms, suggesting a favorable profile for sustainable agricultural practices .

Mechanism of Action

The mechanism of action of (2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

2.1. Structural Analog 1: (2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylprop-2-enamide (CAS: 400077-91-0)
  • Key Differences: Substituent: Replaces the nitrile and methoxyimino groups with an N-methylamide (C10H8ClF3N2O). Molecular Weight: 264.63 g/mol (vs. ~320 g/mol for the target compound).
  • Increased hydrogen-bonding capacity due to the amide NH group may enhance solubility but reduce membrane permeability .
2.2. Structural Analog 2: Methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(N-hydroxyimino)acetate (CAS: 379255-51-3)
  • Key Differences: Substituent: Contains a methyl ester and hydroxyimino group (C9H6ClF3N2O3).
  • Implications: The ester could serve as a prodrug moiety, enabling controlled release of active metabolites . Hydroxyimino may confer antioxidant properties or metal-chelating activity .
2.3. Structural Analog 3: (2E)-3-(3-chloro-5-{4-chloro-2-[2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethoxy]phenoxy}phenyl)prop-2-enenitrile
  • Key Differences: Backbone: Replaces the pyridine ring with a phenoxy-dihydropyrimidinyl system (C21H15Cl2N3O4, MW: 444.27 g/mol). Functionality: Incorporates a dihydropyrimidinone group, which is associated with kinase inhibition or DNA intercalation .
  • Implications :
    • The extended aromatic system may enhance π-π stacking interactions in biological targets but reduce solubility .

Biological Activity

The compound (2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile, with CAS Number 337919-85-4, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical structure of the compound can be summarized as follows:

PropertyDetails
Molecular Formula C₁₁H₇ClF₃N₃O
Molecular Weight 273.64 g/mol
IUPAC Name (2E)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[(E)-(methoxyimino)methyl]-2-propenenitrile
CAS Number 337919-85-4

Antidepressant Potential

Recent studies have explored the antidepressant-like effects of compounds related to this structure. For instance, research indicates that similar compounds exhibit significant antidepressant activity through modulation of the serotonergic system. The involvement of serotonin receptors, particularly 5-HT1A and 5-HT3, has been highlighted as crucial in mediating these effects .

The proposed mechanism involves the interaction with neurotransmitter systems:

  • Serotonergic System : The compound may enhance serotonin levels or receptor sensitivity.
  • Noradrenergic System : While some studies suggest minimal interaction, further research is needed to clarify any potential effects on noradrenaline pathways.

Study Overview

A notable study investigated the antidepressant-like effects of a structurally similar compound in a mouse model. Male Swiss mice were administered varying doses (1–50 mg/kg) of the test compound, followed by behavioral assessments using the Forced Swimming Test (FST) and Tail Suspension Test (TST). Results indicated a dose-dependent reduction in immobility time, suggesting an antidepressant effect linked to serotonergic modulation .

Summary of Findings

Study ComponentDetails
Model Used Male Swiss mice
Tests Conducted FST and TST
Key Findings Significant reduction in immobility; modulation of 5-HT receptors noted; low acute toxicity observed

Toxicity Profile

Preliminary toxicity assessments indicate that the compound exhibits low potential for acute toxicity in tested models. This aspect is critical for its consideration as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of (2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance solubility of intermediates and stabilize transition states.
  • Catalyst systems : Palladium or copper catalysts (e.g., Pd(PPh₃)₄) may facilitate cross-coupling reactions for pyridinyl or trifluoromethyl group incorporation .
  • Temperature gradients : Stepwise heating (e.g., 60°C → 120°C) ensures regioselectivity in imine formation and avoids decomposition of the nitrile group.

Q. How can researchers validate the stereochemical configuration of the (E)-methoxyimino group in this compound?

  • Methodological Answer : Use a combination of:

  • NOESY NMR : To confirm spatial proximity of the methoxyimino methyl group to adjacent protons.
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., via slow evaporation in ethanol/water mixtures) .
  • Vibrational circular dichroism (VCD) : Compare experimental spectra with DFT-calculated spectra for chiral centers .

Q. What analytical techniques are most effective for assessing the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • HPLC-MS : Monitor degradation products at pH 2–12 over 24–72 hours.
  • UV-Vis spectroscopy : Track absorbance changes at λmax (~270 nm for conjugated nitriles) to identify hydrolysis or isomerization.
  • Accelerated stability studies : Use thermal gravimetric analysis (TGA) to predict shelf-life under stress conditions (40°C/75% RH) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

  • Methodological Answer :

  • DFT-based NMR chemical shift calculations : Use software like Gaussian or ORCA to simulate spectra at the B3LYP/6-311+G(d,p) level. Compare with experimental data to identify discrepancies in tautomeric or conformational states .
  • Dynamic NMR (DNMR) : Probe exchange processes (e.g., imine-enamine tautomerism) by variable-temperature experiments.
  • Cross-validate with IR spectroscopy : Confirm functional group integrity (e.g., C≡N stretch at ~2220 cm⁻¹) .

Q. What strategies are recommended for elucidating the reaction mechanism of this compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Screen against protein databases (e.g., PDB) to identify binding pockets. Validate with MD simulations (GROMACS) to assess stability over 100 ns trajectories .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
  • Site-directed mutagenesis : If targeting an enzyme, mutate key residues (e.g., catalytic triad) to confirm interaction sites .

Q. How can computational modeling address challenges in predicting the compound’s photophysical properties?

  • Methodological Answer :

  • TD-DFT calculations : Simulate electronic transitions (e.g., HOMO→LUMO gaps) to predict UV-Vis absorption bands. Use CAM-B3LYP functional for charge-transfer states.
  • Solvatochromic studies : Compare calculated vs. experimental λmax in solvents of varying polarity (e.g., cyclohexane → DMSO).
  • Non-covalent interaction (NCI) analysis : Identify π-stacking or halogen bonding that may quench fluorescence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.